4-Amino-5-fluoropentanoic acid
Overview
Description
4-Amino-5-fluoropentanoic acid is an organic compound with the molecular formula C5H10FNO2 It is a derivative of pentanoic acid, where an amino group is attached to the fourth carbon and a fluorine atom is attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-fluoropentanoic acid can be achieved through several steps. One common method involves the starting material 4-aminobutyric acid, which undergoes fluorination at the fifth carbon. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents under controlled temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-fluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: Formation of 4-oxo-5-fluoropentanoic acid.
Reduction: Formation of 4-amino-5-fluoropentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-fluoropentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-5-fluoropentanoic acid involves its interaction with specific enzymes and proteins. For example, it can act as an inhibitor of gamma-aminobutyric acid aminotransferase (GABA-T), an enzyme involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). The compound forms a covalent bond with the enzyme, leading to its inactivation and subsequent modulation of GABA levels in the brain .
Comparison with Similar Compounds
4-Amino-5-chloropentanoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-5-bromopentanoic acid: Similar structure but with a bromine atom instead of fluorine.
4-Amino-5-iodopentanoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 4-Amino-5-fluoropentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and biochemical research .
Properties
IUPAC Name |
4-amino-5-fluoropentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2/c6-3-4(7)1-2-5(8)9/h4H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSIMEWQEWYRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991260 | |
Record name | 4-Amino-5-fluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80991260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70960-97-3 | |
Record name | 4-Amino-5-fluoropentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070960973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-fluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80991260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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